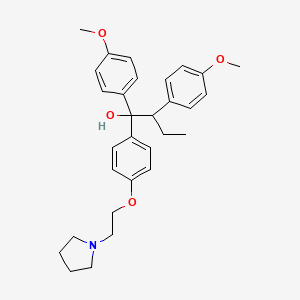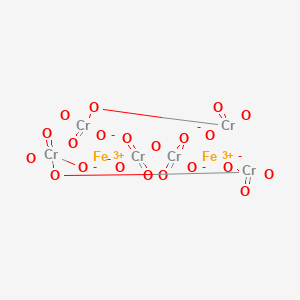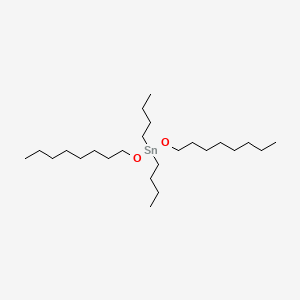
1,2-Bis(p-methoxyphenyl)-1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl and pyrrolidinylethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the butanol backbone: This can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with a ketone or aldehyde to form the desired alcohol.
Introduction of the methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions, where methoxybenzene derivatives are introduced to the butanol backbone.
Attachment of the pyrrolidinylethoxy group: This can be done through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate leaving group on the butanol backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the ketone to an alcohol using sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinylethoxy group can enhance the compound’s binding affinity to certain biological targets, while the methoxyphenyl groups can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis(4-methoxyphenyl)-1-[4-(2-piperidin-1-ylethoxy)phenyl]butan-1-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1,2-bis(4-methoxyphenyl)-1-[4-(2-morpholin-1-ylethoxy)phenyl]butan-1-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol is unique due to the presence of the pyrrolidinylethoxy group, which can impart specific biological and chemical properties. This uniqueness can make it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
35263-94-6 |
|---|---|
Formule moléculaire |
C30H37NO4 |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol |
InChI |
InChI=1S/C30H37NO4/c1-4-29(23-7-13-26(33-2)14-8-23)30(32,24-9-15-27(34-3)16-10-24)25-11-17-28(18-12-25)35-22-21-31-19-5-6-20-31/h7-18,29,32H,4-6,19-22H2,1-3H3 |
Clé InChI |
UGTYAVKTMGGFFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OCCN4CCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
![4-Propyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13737854.png)



![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)



![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)


